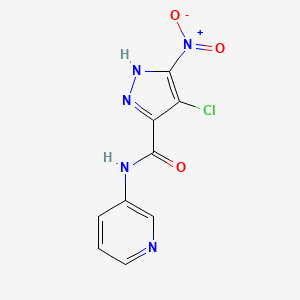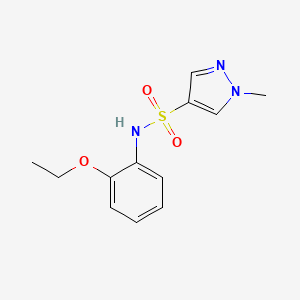
4-chloro-5-nitro-N-3-pyridinyl-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-5-nitro-N-3-pyridinyl-1H-pyrazole-3-carboxamide, also known as CP-31398, is a small molecule that has been extensively studied for its potential anticancer properties. It was first identified as a modulator of the tumor suppressor protein p53, which is frequently mutated in many types of cancer. CP-31398 has been shown to restore the function of mutant p53 and induce apoptosis (programmed cell death) in cancer cells.
Wirkmechanismus
4-chloro-5-nitro-N-3-pyridinyl-1H-pyrazole-3-carboxamide works by binding to mutant p53 and stabilizing its structure, which restores its function as a tumor suppressor protein. This leads to the induction of apoptosis in cancer cells. This compound has also been shown to inhibit the activity of heat shock proteins, which are involved in the folding and stabilization of mutant p53.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. It also inhibits the growth of tumor cells by inducing cell cycle arrest and inhibiting cell proliferation. In addition, this compound has been shown to inhibit the activity of heat shock proteins, which are involved in the folding and stabilization of mutant p53. This compound has also been studied for its potential neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
4-chloro-5-nitro-N-3-pyridinyl-1H-pyrazole-3-carboxamide has several advantages for lab experiments, including its ability to restore the function of mutant p53 and induce apoptosis in cancer cells. It has also been shown to sensitize tumor cells to chemotherapy and radiation therapy. However, this compound has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Zukünftige Richtungen
There are several future directions for the study of 4-chloro-5-nitro-N-3-pyridinyl-1H-pyrazole-3-carboxamide, including its potential use in combination with other anticancer therapies, its potential use in the treatment of neurodegenerative diseases, and its potential use in the development of personalized cancer therapies based on p53 mutations. Further studies are needed to determine the optimal dosage and administration of this compound and to investigate its potential toxicity and side effects.
Synthesemethoden
4-chloro-5-nitro-N-3-pyridinyl-1H-pyrazole-3-carboxamide can be synthesized using a variety of methods, including the reaction of 5-nitro-2-pyridinylamine with 4-chloro-3-hydrazinopyrazole-5-carboxylic acid, followed by cyclization with triethylorthoformate. Another method involves the reaction of 5-nitro-2-pyridinylamine with 4-chloro-3-formylpyrazole, followed by reduction with sodium borohydride and acetylation with acetic anhydride.
Wissenschaftliche Forschungsanwendungen
4-chloro-5-nitro-N-3-pyridinyl-1H-pyrazole-3-carboxamide has been extensively studied for its potential anticancer properties. It has been shown to restore the function of mutant p53 and induce apoptosis in cancer cells. In addition, this compound has been shown to inhibit the growth of tumor cells and sensitize them to chemotherapy and radiation therapy. It has also been studied for its potential use in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
4-chloro-5-nitro-N-pyridin-3-yl-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN5O3/c10-6-7(13-14-8(6)15(17)18)9(16)12-5-2-1-3-11-4-5/h1-4H,(H,12,16)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAMHBMRUICWOSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)C2=NNC(=C2Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-({N-(5-chloro-2-methoxyphenyl)-N-[(3,4-dimethoxyphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B6105350.png)
![ethyl 3-(3,4-dimethoxyphenyl)-7-[(2-methylbenzoyl)oxy]-4-oxo-4H-chromene-2-carboxylate](/img/structure/B6105367.png)
![7-(4-isopropylbenzyl)-2-[(1-oxido-2,1,3-benzoxadiazol-5-yl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6105377.png)
![7-(2-methoxyethyl)-2-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-2,7-diazaspiro[4.5]decane](/img/structure/B6105390.png)
![7-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B6105392.png)
![N-(3-chloro-4-methylphenyl)-2-{4-hydroxy-2-[(1,2,2-trimethylpropylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B6105396.png)
![2-[(4-{[2-(methoxymethyl)-1-piperidinyl]carbonyl}-1,3-oxazol-2-yl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6105409.png)
![7-(3,4-difluorobenzyl)-2-(3-thienylcarbonyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6105410.png)
![N-{4-[(2,2-diphenylpropanoyl)amino]phenyl}butanamide](/img/structure/B6105416.png)
![4-({[(3-acetyl-1H-indol-1-yl)acetyl]amino}methyl)cyclohexanecarboxylic acid](/img/structure/B6105425.png)

![(1R*,2S*,4R*)-N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B6105440.png)

![N-{2-[(2-ethoxyphenyl)amino]-2-oxoethyl}-3-fluorobenzamide](/img/structure/B6105455.png)